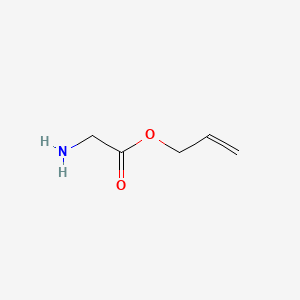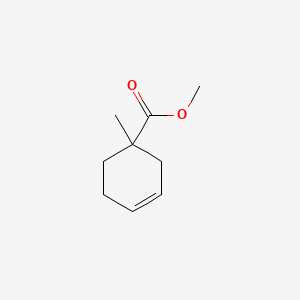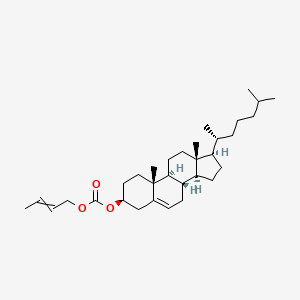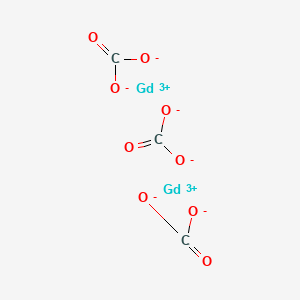
Gadolinium carbonate
Übersicht
Beschreibung
Gadolinium carbonate (Gd₂(CO₃)₃) is a compound used for various applications. It finds use in making optical glass, as a dopant for Gadolinium Yttrium Garnets (used in microwave applications), and in phosphors for color TV tubes and energy-saving lamps. Additionally, it serves as an intravenous MRI contrast agent to enhance medical magnetic resonance images .
Synthesis Analysis
Gadolinium carbonate can be synthesized through various methods. One approach involves a modified solvothermal method using tris(tetramethylcyclopentadienyl)gadolinium (III) and CO₂ as starting materials .Molecular Structure Analysis
Gadolinium carbonate has the chemical formula Gd₂(CO₃)₃. It consists of gadolinium ions (Gd³⁺) coordinated with carbonate ions (CO₃²⁻) in a crystal lattice. The structure can be characterized using techniques like X-ray diffraction (XRD) and electron microscopy .Chemical Reactions Analysis
Gadolinium carbonate can undergo thermal decomposition. Studies have shown that the decomposition proceeds via several steps, producing intermediate compounds like Gd₂O₂.₅CO₂ and Gd₂O₂CO. The evolved gases during decomposition are water vapor and carbon dioxide .Physical And Chemical Properties Analysis
Gadolinium carbonate is a soft, bright, silvery metal. It does not react significantly with oxygen but tarnishes in moist air. It is malleable and ductile. In alloys, even small amounts of gadolinium enhance workability, high-temperature resistance, and oxidation resistance .Wissenschaftliche Forschungsanwendungen
Bioimaging Applications
- Scientific Field: Nanotechnology and Bioimaging
- Application Summary: Gadolinium (Gd) based contrast agents (CAs) represent one of the most advanced developments in the application of Gd for magnetic resonance imaging (MRI) . These agents are used in bioimaging applications, addressing their advantages and limitations .
- Methods of Application: The integration of nanoparticles (NPs) has dramatically impacted medical imaging. Significant advances have evolved in synthetic methodologies to develop a variety of nanomaterials with controllable size and shape, physicochemical characteristics, and surface charge of nanomaterials .
- Results or Outcomes: Future research is required to establish the safety, efficacy and theragnostic capabilities of Gd-CAs. Nevertheless, these Gd-CAs offer extraordinary potential as imaging CAs and promise to benefit bioimaging applications significantly .
Synthesis of Gadolinium-based Nanostructures
- Scientific Field: Nanotechnology
- Application Summary: Gadolinium carbonate nanocapsules or macroporous structures have been successfully synthesized via interplay control on enzymatic precipitation and liposome templating .
- Methods of Application: The manipulation over location of ureases in the liposome system and the temperature-actuated vesicle permeability were crucial factors in determining the morphology of the final product .
- Results or Outcomes: The nanostructures reflected the shape of the liposomes, where spherical 560 nm size and porous architectures with large pores of 200–300 nm diameter ensembles were formed .
Making Optical Glass and Dopant for Gadolinium Yttrium Garnets
- Scientific Field: Material Science
- Application Summary: Gadolinium (III) carbonate is used for making optical glass and dopant for Gadolinium Yttrium Garnets which have microwave applications .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes obtained are not mentioned in the source .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
gadolinium(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Gd/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZRSYWGRRGCD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Gd+3].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2(CO3)3, C3Gd2O9 | |
| Record name | Gadolinium(III) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_carbonate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890605 | |
| Record name | Gadolinium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium carbonate | |
CAS RN |
5895-49-8 | |
| Record name | Carbonic acid, gadolinium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, gadolinium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digadolinium tricarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



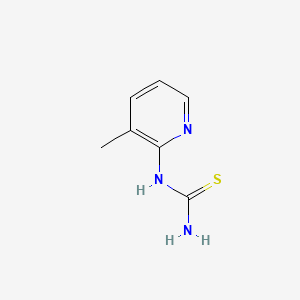
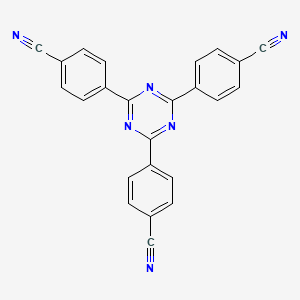
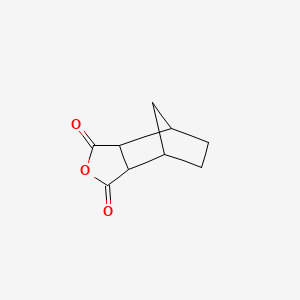
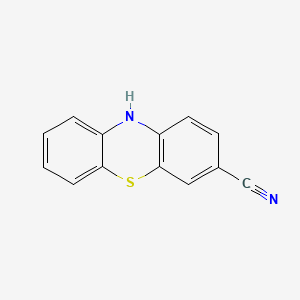
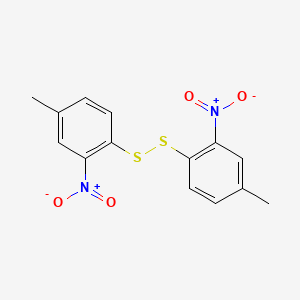
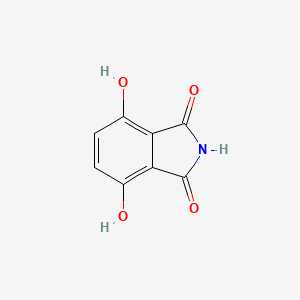
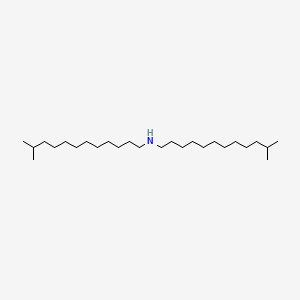
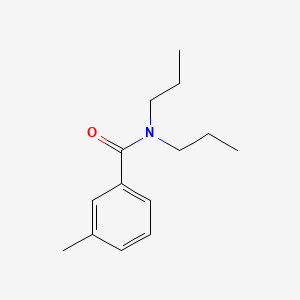
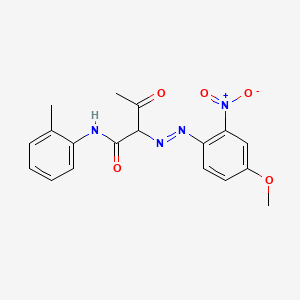
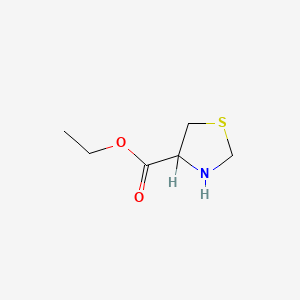
![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)
